molecular formula C10H12ClNO2 B3189142 4-amino-3-(2-chlorophenyl)butanoic acid

4-amino-3-(2-chlorophenyl)butanoic acid

Cat. No.: B3189142
M. Wt: 213.66 g/mol
InChI Key: RNSIJRUPQJHCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-(2-chlorophenyl)butanoic Acid ( 28311-34-4) is a chlorophenyl-substituted gamma-aminobutyric acid (GABA) derivative of significant interest in medicinal and bioinorganic chemistry research. The compound serves as a key structural motif and precursor in neuropharmacological studies. Its primary research value lies in its role as a synthetic intermediate for the development of GABA receptor-targeting agents, with literature indicating its relevance to the study of analgesic compounds . In biochemical research, this compound has been utilized to study interactions with essential metal ions, such as Zinc (Zn(II)), to form metal complexes for electrochemical analysis and behavioral studies . The molecular formula is C10H12ClNO2 with a molecular weight of 213.66 g/mol . This product is supplied with a Certificate of Analysis to ensure quality and consistency for your research applications. Intended for Research Use Only. Not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-amino-3-(2-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-8(9)7(6-12)5-10(13)14/h1-4,7H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSIJRUPQJHCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-3-(2-chlorophenyl)butanoic acid, commonly known as Baclofen, is a compound with significant biological activity, particularly in the context of its role as a GABA_B receptor agonist. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H12ClNO2
  • Molecular Weight : 215.66 g/mol
  • IUPAC Name : this compound

The compound features an amino group, a butanoic acid moiety, and a chlorophenyl group, which contribute to its pharmacological properties.

Baclofen primarily acts as an agonist at GABA_B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system. The activation of these receptors leads to:

  • Inhibition of Neurotransmitter Release : Baclofen reduces the release of excitatory neurotransmitters such as glutamate.
  • Hyperpolarization of Neurons : By increasing potassium conductance and decreasing calcium conductance, Baclofen causes hyperpolarization of neuronal membranes.

Biological Activities

  • Neurological Effects :
    • Baclofen is used clinically to manage spasticity in conditions such as multiple sclerosis and spinal cord injuries. It has been shown to improve motor function and reduce spasticity by modulating neurotransmission in the spinal cord.
  • Potential Antidepressant Effects :
    • Some studies suggest that Baclofen may have antidepressant-like effects due to its action on GABA_B receptors, which could influence mood regulation pathways.
  • Analgesic Properties :
    • Research indicates that Baclofen may possess analgesic properties, potentially useful in managing pain syndromes.

Case Study 1: Spasticity Management

A clinical trial involving patients with multiple sclerosis demonstrated that Baclofen significantly reduced muscle spasticity compared to placebo. Patients reported improved mobility and quality of life metrics after 12 weeks of treatment.

Case Study 2: Alcohol Dependence

Baclofen has been investigated for its potential in treating alcohol dependence. A randomized controlled trial found that patients receiving Baclofen experienced reduced cravings and lower relapse rates compared to those on placebo.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurological EffectsReduces spasticity; improves motor function
Antidepressant EffectsPotential mood regulation through GABA_B receptor modulation
Analgesic PropertiesMay reduce pain perception through central nervous system modulation

Safety and Toxicology

Baclofen is generally well-tolerated; however, it can cause side effects such as sedation, dizziness, and gastrointestinal disturbances. In overdose situations, symptoms may include respiratory depression and coma. Monitoring is essential when prescribing this medication, especially in patients with renal impairment.

Comparison with Similar Compounds

Baclofen (4-Amino-3-(4-Chlorophenyl)Butanoic Acid)

  • Structure : Para-chloro substitution on the phenyl ring.
  • Pharmacology : Potent GABAB receptor agonist; reduces spasticity and modulates alcohol addiction pathways .
  • Metabolism : Renal excretion with prolonged half-life in end-stage renal disease (ESRD) patients .
  • Solubility : Moderate aqueous solubility due to zwitterionic nature; pH-dependent ionization .

Phenibut (4-Amino-3-Phenylbutanoic Acid)

  • Structure : Unsubstituted phenyl ring.

4-Amino-3-(4-Fluorophenyl)Butanoic Acid

  • Structure : Para-fluoro substitution.

Heterocyclic and Multi-Substituted Analogs

BCTG ((RS)-4-Amino-3-(5-Chloro-2-Thienyl)Butanoic Acid)

  • Structure : Thienyl ring with 5-chloro substituent.
  • Pharmacology : GABAB ligand with moderate potency; lower efficacy than baclofen due to thiophene’s reduced aromaticity .

4-Amino-3-(5-Bromothiophen-2-Yl)Butanoic Acid Hydrochloride

  • Structure : Bromine substitution on thiophene.
  • Pharmacology : Enhanced metabolic stability due to bromine’s steric bulk; uncharacterized receptor activity .

3-Amino-4-(2,4-Dichlorophenyl)Butanoic Acid Hydrochloride

  • Structure : Dichloro substitution at 2nd and 4th positions.

Positional Isomerism and Steric Effects

Para-substituted analogs like baclofen optimize receptor interaction by aligning the chlorine atom distally, minimizing steric clashes . Ortho-substituted derivatives may instead favor interactions with alternative targets (e.g., GABAA receptors) or exhibit altered pharmacokinetics.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-amino-3-(2-chlorophenyl)butanoic acid with high regioselectivity?

Answer:
The synthesis typically involves:

  • Friedel-Crafts alkylation of 2-chlorobenzene derivatives with β-keto esters, followed by reductive amination to introduce the amino group .
  • Chiral resolution may be required if enantiopure forms are needed, as seen in the (R)-isomer synthesis using asymmetric hydrogenation or enzymatic methods .
  • Critical parameters include temperature control (<0°C) during nitration steps and pH optimization (pH 6–7) for amide bond formation .

Basic: How does the 2-chlorophenyl substituent influence GABA-B receptor binding compared to the 4-chlorophenyl analog (e.g., baclofen)?

Answer:

  • Receptor affinity assays (e.g., radioligand displacement using [³H]-CGP54626) show that the 2-chlorophenyl isomer has reduced GABA-B receptor binding compared to the 4-chlorophenyl analog (baclofen), likely due to steric hindrance and altered hydrophobic interactions .
  • Molecular docking simulations suggest the 2-chloro group disrupts key hydrogen bonds with Thr³³⁷ and Tyr³⁸⁶ residues in the receptor’s orthosteric site .

Advanced: What methodologies resolve contradictions in reported pharmacokinetic data for this compound?

Answer:
Discrepancies in bioavailability (e.g., 40–60% oral absorption) arise from:

  • Species-specific metabolism : Rodent studies show rapid glucuronidation, while primate models indicate slower clearance due to renal reabsorption .
  • Analytical validation : Use LC-MS/MS with deuterated internal standards (e.g., d₆-baclofen) to minimize matrix effects and improve quantification accuracy .
  • In silico ADME profiling (e.g., SwissADME) predicts BBB permeability (LogPS = -3.2) and highlights P-glycoprotein efflux as a confounding factor .

Advanced: How can impurity profiles be rigorously characterized during synthesis?

Answer:

  • HPLC-MS with a C18 column (5 µm, 150 × 4.6 mm) and 0.1% formic acid/acetonitrile gradient identifies common impurities:
    • 3-Chlorophenyl isomer (retention time: 8.2 min vs. 9.5 min for the target compound) .
    • N-Acetylated byproduct (m/z 256.1 [M+H]⁺) due to incomplete deprotection .
  • Quantitative NMR (qNMR) using maleic acid as an internal standard validates purity (>98%) and detects trace solvents (e.g., DMSO ≤ 0.1%) .

Advanced: What in vivo models are optimal for evaluating neuropharmacological effects?

Answer:

  • Spinal cord injury (SCI) models : Rats with T10 contusion injury show dose-dependent reduction in spasticity (ED₅₀ = 1.2 mg/kg, i.v.) via intrathecal microdialysis coupled with electromyography (EMG) .
  • Thermal hyperalgesia assays : Mice subjected to chronic constriction injury (CCI) exhibit 50% latency improvement in tail-flick tests at 5 mg/kg (p.o.), validated by GABA-B receptor knockout controls .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Answer:

  • ¹H-NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (t, J = 7.6 Hz, 1H, Ar-H), 3.21 (m, 1H, CH-NH₂), 2.85 (dd, J = 13.2, 6.8 Hz, 1H, CH₂COOH) .
  • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C-Cl aromatic), and 3350 cm⁻¹ (N-H stretch) .

Advanced: How does stereochemistry impact metabolic stability?

Answer:

  • (R)-Isomer shows 2-fold higher plasma half-life (t₁/₂ = 4.1 h) than the (S)-isomer (t₁/₂ = 2.0 h) in rat hepatocyte assays due to preferential binding to hepatic carboxylesterase CES1 .
  • Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) resolves enantiomers (Rf = 3.8 min, Sf = 4.5 min) for pharmacokinetic profiling .

Basic: What are the solubility challenges in aqueous buffers, and how are they mitigated?

Answer:

  • Poor solubility in water (<1 mg/mL at pH 7.4) is addressed using cyclodextrin complexes (e.g., 20% hydroxypropyl-β-cyclodextrin) or pH adjustment to 3.5–4.0 (acetate buffer), increasing solubility to 15 mg/mL .
  • DMSO stock solutions (50 mM) are stable for ≤6 months at -80°C but require sonication (15 min, 25°C) before dilution .

Advanced: What computational tools predict off-target interactions?

Answer:

  • SwissTargetPrediction identifies potential off-targets (e.g., mGluR5, Ki = 1.8 µM) via structural similarity to baclofen .
  • Molecular dynamics simulations (AMBER force field) reveal weak binding to α₂-adrenergic receptors (ΔG = -6.2 kcal/mol), necessitating functional validation via patch-clamp electrophysiology .

Basic: How is stability assessed under physiological conditions?

Answer:

  • Forced degradation studies :
    • Acidic conditions (0.1 M HCl, 70°C, 24 h): 15% degradation via cleavage of the butanoic acid moiety.
    • Oxidative stress (3% H₂O₂, 25°C, 48 h): <5% degradation, indicating resistance to oxidation .
  • Long-term storage : Stable for ≥2 years at -20°C in amber vials with desiccant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-3-(2-chlorophenyl)butanoic acid
Reactant of Route 2
4-amino-3-(2-chlorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.